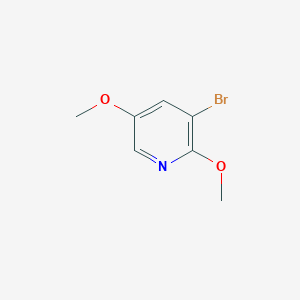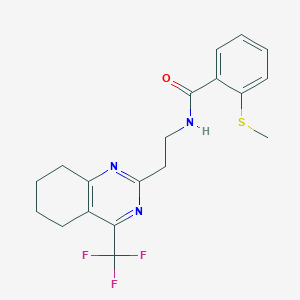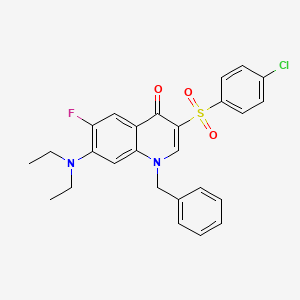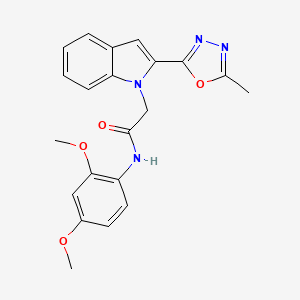![molecular formula C25H27ClN6O2 B2653498 8-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 886908-04-9](/img/structure/B2653498.png)
8-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Synthesis and Derivatives
- The compound's chemical behavior has been explored in various studies, focusing on its reactions with other chemical entities. For instance, Mustafa, Mansour, and Zaher (1970) examined the reaction of similar triazine derivatives with alkylmagnesium halides and diazomethane, suggesting potential pathways for synthesizing related compounds (Mustafa, Mansour, & Zaher, 1970). Similarly, Bektaş et al. (2007) synthesized and tested the antimicrobial activities of new triazole derivatives, demonstrating the compound's utility in creating bioactive molecules (Bektaş et al., 2007).
Potential Pharmacological Applications
- Some studies have explored the potential medicinal applications of related compounds. For example, Abou-Gharbia et al. (1995) discovered that manipulating the structure of similar piperazinyl derivatives could lead to compounds with significant H1-antagonist activity, indicating potential use in allergy and inflammation treatments (Abou-Gharbia et al., 1995). Additionally, Volkova, Levshin, and Perlovich (2020) synthesized and characterized a novel antifungal compound from the triazole class, highlighting the therapeutic potential of similar compounds in treating fungal infections (Volkova, Levshin, & Perlovich, 2020).
Biochemical Research
- In biochemical research, the synthesis and characterization of related compounds have been instrumental in understanding molecular interactions and binding properties. For instance, Murugesan et al. (2021) synthesized a compound with a similar structure and conducted spectroscopic and docking studies to elucidate its interaction with human serum albumin, demonstrating its potential in drug delivery and pharmacokinetic studies (Murugesan et al., 2021).
Anticancer Research
- Yurttaş et al. (2014) investigated a series of triazine derivatives bearing a piperazine amide moiety for their anticancer activities, particularly against breast cancer cells. This indicates the compound's potential in developing new cancer treatments (Yurttaş et al., 2014).
Agricultural Applications
- Li et al. (2005) developed novel herbicidal 1-phenyl-piperazine-2,6-diones through a new synthetic route, suggesting the use of such compounds in agricultural settings to control weeds and pests (Li et al., 2005).
Anticonvulsant Research
- Obniska et al. (2010) synthesized new Mannich bases derived from similar compounds and evaluated their anticonvulsant activity, indicating potential applications in treating neurological disorders (Obniska et al., 2010).
Properties
IUPAC Name |
8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O2/c1-17-4-3-5-19(14-17)16-32-21-22(29(2)25(34)28-23(21)33)27-24(32)31-12-10-30(11-13-31)15-18-6-8-20(26)9-7-18/h3-9,14H,10-13,15-16H2,1-2H3,(H,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEYEFLRKTULBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=C(C=C5)Cl)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-ethenylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2653419.png)

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea](/img/structure/B2653421.png)


![5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B2653424.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2653427.png)






